Regioisomeric Differentiation: Physicochemical Property Comparison for 4-(piperidin-3-yl)-1,4-oxazepane
The compound's lipophilicity, as measured by computed XLogP3-AA, is 0.4 [1]. This contrasts with predicted LogP values for regioisomeric variants, which can be significantly different (e.g., ~1.2 [2] for the 4-piperidin-4-yl analog). These differences in partition coefficient directly affect passive membrane permeability and compound distribution.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 4-(piperidin-4-yl)-1,4-oxazepane (predicted LogP ~1.2) |
| Quantified Difference | Approx. 0.8 log unit difference |
| Conditions | Computed properties (PubChem) [1] vs. vendor-predicted data [2] |
Why This Matters
Even a 0.8 log unit difference in lipophilicity can profoundly alter a compound's bioavailability and tissue distribution, a critical factor for assay design and lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 62986951, 4-(Piperidin-3-yl)-1,4-oxazepane. View Source
- [2] ChemExper Chemical Directory. 4-(piperidin-4-yl)-1,4-oxazepane. Accessed via mastersearch.chemexper.com. View Source
